3-bromobenzyl N-benzoylglycinate
説明
3-Bromobenzyl N-benzoylglycinate is a synthetic ester derivative combining a 3-bromobenzyl group with N-benzoylglycine. This compound may share functional similarities with HDAC inhibitors and ester-based prodrugs, though its exact biological or catalytic roles remain underexplored in published literature .
特性
IUPAC Name |
(3-bromophenyl)methyl 2-benzamidoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-14-8-4-5-12(9-14)11-21-15(19)10-18-16(20)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAFETZFNNOCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
YF479 (N1-(3-bromobenzyl)-N7-hydroxy-N1-(2,4-dimethoxyphenyl)heptanediamid) :
This HDAC inhibitor shares the 3-bromobenzyl group with the target compound but incorporates a diamid-hydroxamate scaffold instead of an ester. YF479 demonstrated potent HDAC inhibition (IC₅₀ < 50 nM) in preclinical screens, attributed to the bromine’s electronic effects enhancing metal-binding in HDAC active sites. In contrast, 3-bromobenzyl N-benzoylglycinate’s ester linkage may limit such interactions but improve hydrolytic stability .- 3-Bromobenzyl 2-Phenylacetate: A structurally simpler ester from green chemistry studies, this compound lacks the glycine backbone but shares the 3-bromobenzyl group. Its synthesis via immobilized lipases (e.g., Candida antarctica Lipase B) under aqueous conditions achieved >90% yield, highlighting efficient biocatalytic routes.
Electronic and Steric Effects
Substituent variations significantly impact physicochemical properties:
- Bromine vs.
- Steric Demand : The N-benzoylglycinate group introduces bulkier geometry, which may hinder enzymatic hydrolysis compared to simpler esters like 3-bromobenzyl 2-phenylacetate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
